AZD2461 was developed by AstraZeneca and is classified as an anticancer agent. Its development was driven by the need for improved therapies targeting tumors with specific genetic backgrounds, such as those deficient in breast cancer genes BRCA1 and BRCA2. The compound is recognized under various identifiers including its CAS number 1174043-16-3 and has been extensively studied for its pharmacological properties .
The synthesis of AZD2461 involves several key steps that focus on creating a compound with high potency against poly (ADP-ribose) polymerases while minimizing its susceptibility to drug transporters. The synthesis process is detailed in international patent WO2009/093032, which outlines the structural modifications made to enhance its pharmacological profile.
The synthetic route begins with the preparation of a phthalazinone core, which is then modified through various chemical reactions including carbonylation and fluorination. The final product is purified using high-performance liquid chromatography, ensuring a purity level of over 98% .
AZD2461 undergoes various chemical reactions typical for pharmaceutical compounds, including hydrolysis and metabolic transformations. Its interactions with biological targets primarily involve binding to poly (ADP-ribose) polymerases, leading to inhibition of their activity.
The compound's mechanism of action involves the formation of a stable complex with the target enzymes, effectively blocking their ability to repair single-strand breaks in DNA. This action results in increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy drugs .
AZD2461 functions by inhibiting the activity of poly (ADP-ribose) polymerase enzymes, which play critical roles in DNA repair processes. By blocking these enzymes, AZD2461 induces synthetic lethality in cells that are already compromised due to mutations in BRCA genes.
In vitro studies have demonstrated that AZD2461 exhibits comparable efficacy to olaparib in inhibiting DNA repair mechanisms. It has shown effective inhibition at IC50 values of 5 nmol/L for poly (ADP-ribose) polymerase 1 and 2, suggesting it retains potent anticancer activity while potentially offering better tolerability in combination therapies .
AZD2461 is characterized by its solid-state form with a melting point that supports stability under standard laboratory conditions. It is classified under storage class 11 due to its combustible nature.
The compound exhibits solubility in organic solvents and has been evaluated for its pharmacokinetic properties, including absorption and distribution profiles. Its poor substrate nature for drug transporters enhances its potential therapeutic index by reducing off-target effects associated with other poly (ADP-ribose) polymerase inhibitors like olaparib .
AZD2461 has significant applications in cancer therapy, particularly for tumors associated with BRCA mutations or those exhibiting resistance to conventional therapies. Its ability to selectively inhibit poly (ADP-ribose) polymerases makes it a valuable candidate for clinical trials aimed at improving treatment outcomes for patients with resistant tumors.
In addition to its therapeutic applications, AZD2461 is being investigated as a radiotracer for positron emission tomography imaging studies, allowing for better visualization of tumors expressing poly (ADP-ribose) polymerases in vivo .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3